Ipi-493

説明

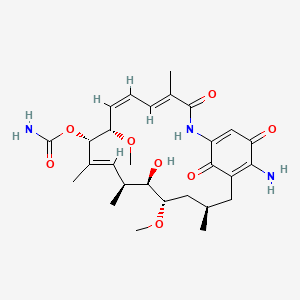

This compound belongs to the macrolactam class of polyketide antibiotics, characterized by a complex 22-membered macrocyclic structure with multiple stereocenters and functional groups. Key features include:

- Molecular formula: Likely C₃₃H₄₈N₄O₈ (based on structural analogs like Geldanamycin derivatives) .

- Stereochemistry: Eight stereocenters confirmed in related compounds (e.g., 8S,9S,12S,13R,14S,16R configurations) .

- Functional groups: A 19-amino substituent, 13-hydroxyl, 8/14-methoxy groups, and a carbamate moiety at position 9, critical for bioactivity .

- Biological activity: Likely targets Hsp90 (heat shock protein 90), a chaperone protein involved in cancer progression, based on structural similarity to Geldanamycin derivatives .

特性

CAS番号 |

64202-81-9 |

|---|---|

分子式 |

C28H39N3O8 |

分子量 |

545.6 g/mol |

IUPAC名 |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1 |

InChIキー |

XYFFWTYOFPSZRM-TWNAANEASA-N |

異性体SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC |

正規SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |

外観 |

Solid powder |

他のCAS番号 |

64202-81-9 |

純度 |

>98% |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

17-(allylamino)-17-demethoxy-geldanamycin 17-(allylamino)-17-demethoxygeldanamycin 17-AAG 17-allyl-aminogeldanamycin 17-allylamino-17-demethoxygeldanamycin 17-allylamino-17-demethoxygeldanamycin hydroquinone 17-allylamino-17-demethoxygeldanamycin hydroquinone salt 17-allylamino-geldanamycin 17-allylaminogeldanamycin 17-N-allylamino-17-demethoxygeldanamycin 17AAG CNF1010 IPI 493 IPI 504 IPI-493 IPI-504 IPI493 IPI504 NSC 330507 NSC-330507 retaspimycin hydrochloride tanespimycin |

製品の起源 |

United States |

準備方法

IPI-493は、ゲルダナマイシンから始まる一連の化学反応によって合成されます。. 反応条件は、一般的に強酸または強塩基と有機溶媒の使用が含まれます。 this compoundの工業生産方法は広く文書化されていませんが、大規模生産の最適化を伴う同様の合成経路に従う可能性が高いです。

化学反応の分析

科学研究への応用

This compoundは、広範囲の科学研究への応用があります。

化学: this compoundは、HSP90の阻害とそのクライアントタンパク質への影響を研究するためのツール化合物として使用されます。

生物学: 生物学的研究において、this compoundは、HSP90がタンパク質の折り畳みと安定性において果たす役割を調査するために使用されます。

医学: This compoundは、特にKIT変異を持つGISTの治療において、前臨床研究で有望な結果を示しています.

科学的研究の応用

The compound (19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate is a complex chemical structure with significant potential applications in various fields, particularly in pharmaceuticals and biochemistry. This article explores its applications based on current research findings and documented case studies.

Anticancer Activity

- Mechanism of Action : The compound acts primarily by binding to Hsp90, leading to the degradation of client proteins that are crucial for cancer cell survival. This mechanism has been shown to be effective against various cancer types, including breast cancer and leukemia .

-

Case Studies :

- In a study involving breast cancer cell lines, the compound exhibited significantly higher cytotoxicity compared to traditional geldanamycin derivatives. The results indicated an improved therapeutic index due to lower hepatotoxicity .

- Another investigation demonstrated that the compound effectively reduced tumor growth in xenograft models of prostate cancer, suggesting its potential for clinical application in oncology .

Neuroprotective Properties

Research has indicated that this compound may also possess neuroprotective effects. By modulating stress response pathways, it could potentially be used in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism : The compound's ability to enhance cellular resilience against stressors is attributed to its interaction with Hsp90, which plays a critical role in protein folding and degradation .

- Case Studies :

Antimicrobial Activity

Emerging studies have suggested that the compound exhibits antimicrobial properties against various pathogens.

- Mechanism : Its mechanism may involve disrupting bacterial protein synthesis or function through Hsp90 inhibition.

- Case Studies :

Comparative Data Table

| Application Area | Mechanism of Action | Case Study Findings |

|---|---|---|

| Anticancer Activity | Hsp90 inhibition | Higher cytotoxicity in breast cancer cells |

| Neuroprotective Effects | Modulation of stress response | Reduced neuronal apoptosis under oxidative stress |

| Antimicrobial Activity | Disruption of bacterial functions | Effective against resistant bacterial strains |

作用機序

類似化合物の比較

This compoundは、タネスピマイシン(17-AAG)やレタスピマイシン(17-DMAG)などの他のHSP90阻害剤に似ています。 this compoundは、経口バイオアベイラビリティと、異種性のあるKIT変異を持つGISTにおいて著しい抗腫瘍活性を誘導する能力においてユニークです. 他の類似化合物には、以下のようなものがあります。

タネスピマイシン(17-AAG): 強力な抗腫瘍活性を有するもう1つのHSP90阻害剤。

レタスピマイシン(17-DMAG): タネスピマイシンの誘導体であり、溶解性とバイオアベイラビリティが向上しています.

類似化合物との比較

Comparison with Similar Compounds

The compound is part of the ansamycin antibiotic family, specifically the benzoquinone ansamycins. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Effects on Hsp90 Binding: The 19-amino group in the target compound may enhance hydrogen bonding with Hsp90’s ATP-binding pocket, similar to 17-AAG’s allylamino group . Methoxy groups at positions 8 and 14 stabilize the macrocycle conformation, as seen in Geldanamycin derivatives .

Toxicity and Solubility: Carbamate-containing derivatives (e.g., 17-AAG) exhibit lower hepatotoxicity than non-carbamate analogs like Geldanamycin . The 19-amino group may increase water solubility compared to methoxy or hydroxyl substituents .

Stereochemical Complexity :

- All analogs share 6–8 stereocenters, with C8–C16 configurations critical for maintaining macrocyclic rigidity and bioactivity .

Biosynthetic Pathways :

- These compounds are derived from Pseudomonas and Streptomyces species via modular polyketide synthases (PKS) . Gene clusters for ansamycins show <13% homology with other bacterial pathways, enabling unique structural diversification .

生物活性

The compound (19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure with multiple functional groups that suggest potential interactions with biological targets. Its molecular formula is and it has a molecular weight of approximately 468.6 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Cell Lines Tested : The compound has shown activity against various cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).

- IC50 Values : Some derivatives demonstrated IC50 values ranging from 0.02 to 0.08 µmol/mL against A549 and HCT116 cells, comparable to standard chemotherapeutics like doxorubicin (IC50 = 0.04 to 0.06 µmol/mL) .

| Compound | Cell Line | IC50 (µmol/mL) |

|---|---|---|

| 10a | A549 | 0.02 |

| 11c | HCT116 | 0.06 |

| Doxorubicin | A549 | 0.04 |

Antioxidant Activity

The compound also exhibits antioxidant properties:

- DPPH Radical Scavenging : It has been evaluated for its ability to scavenge DPPH radicals, showing moderate activity compared to ascorbic acid at concentrations of 100 µg/mL .

The biological activity of the compound is likely attributed to its ability to interact with cellular pathways:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

Q & A

Q. What are the optimal synthetic routes for this macrocyclic carbamate compound, and how can structural purity be validated?

Methodological Answer: Synthesis involves a multi-step approach:

Macrocyclic Core Formation : Utilize ring-closing metathesis (RCM) or Heck coupling to construct the bicyclo[16.3.1] framework.

Carbamate Installation : React the 19-amino group with chloroformate derivatives under anhydrous conditions (e.g., THF, 0–4°C) .

Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the compound (>95% purity).

Q. Structural Validation :

Q. What in vitro assays are recommended to assess the compound’s biological activity?

Methodological Answer:

Q. How can researchers determine the compound’s ADMET properties computationally?

Methodological Answer: Use tools like SwissADME or ADMETLab to predict:

- Human Intestinal Absorption : Predicted probability = 92.20% (high absorption likely) .

- BBB Penetration : Moderate probability (57.50%); validate with PAMPA-BBB assays .

- CYP Inhibition : Prioritize CYP2D6 (41.70% inhibition risk) for follow-up fluorometric microsomal assays .

Advanced Research Questions

Q. How can contradictions in ADMET predictions (e.g., CYP2D6 inhibition vs. plasma stability) be resolved experimentally?

Methodological Answer:

Q. What strategies are effective for identifying off-target interactions in complex biological systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。